molecular formula C8H14O2 B1378547 4-(Prop-1-en-2-yl)oxan-4-ol CAS No. 521275-90-1

4-(Prop-1-en-2-yl)oxan-4-ol

Cat. No. B1378547
CAS RN: 521275-90-1
M. Wt: 142.2 g/mol
InChI Key: SAOOWKRLMCLCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Prop-1-en-2-yl)oxan-4-ol” is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 g/mol . The compound is available for research use and can be obtained from various suppliers .

Scientific Research Applications

Neurodegenerative Disease Research

The compound “4-(Prop-1-en-2-yl)oxan-4-ol” may have applications in the study of neurodegenerative diseases. Similar compounds have been shown to possess anti-inflammatory and anti-amyloidogenic properties, which are beneficial in conditions like Alzheimer’s disease (AD). AD is characterized by an accumulation of amyloid-beta fibrils in the brain, and compounds that can inhibit this process are valuable for research and potential treatment strategies .

Anti-inflammatory Drug Development

Research on compounds structurally related to “4-(Prop-1-en-2-yl)oxan-4-ol” has indicated potential uses in developing anti-inflammatory drugs. These compounds can inhibit key signaling pathways like STAT3, which are implicated in various inflammatory diseases .

Mechanism of Action

Target of Action

The primary targets of 4-(Prop-1-en-2-yl)oxan-4-ol are currently unknown . This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.

Biochemical Pathways

The biochemical pathways affected by 4-(Prop-1-en-2-yl)oxan-4-ol are yet to be identified . Understanding the pathways affected by this compound will provide insights into its downstream effects and potential therapeutic applications.

properties

IUPAC Name

4-prop-1-en-2-yloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)8(9)3-5-10-6-4-8/h9H,1,3-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOOWKRLMCLCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1(CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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